molecular formula C13H19ClOS B4980023 1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene

1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B4980023
M. Wt: 258.81 g/mol
InChI Key: XIIRPPDOKDTNNL-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a 4-(4-propan-2-ylsulfanylbutoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene typically involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with 4-(propan-2-ylsulfanyl)butanol under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by the elimination of the nitro group and the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Hydrogen gas over palladium on carbon (Pd/C) in ethanol or methanol.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the 4-(4-propan-2-ylsulfanylbutoxy) group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and provides versatility in synthetic applications .

Properties

IUPAC Name

1-chloro-4-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIRPPDOKDTNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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